molecular formula C16H18BrNO4S B2516186 2-bromo-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide CAS No. 1797694-23-5

2-bromo-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide

Cat. No.: B2516186
CAS No.: 1797694-23-5
M. Wt: 400.29
InChI Key: OAJZFSCWULJGGN-UHFFFAOYSA-N
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Description

This product is 2-bromo-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide ( 1797694-23-5), a specialized benzenesulfonamide derivative provided for research purposes . With a molecular formula of C16H18BrNO4S and a molecular weight of 400.29 g/mol, this compound is part of a class of molecules that have shown significant promise in chemical biology and medicinal chemistry research, particularly as antimitotic agents . Benzenesulfonamide derivatives are investigated for their ability to inhibit tubulin polymerization by binding to the colchicine site, thereby disrupting microtubule dynamics . This mechanism is a validated target for anticancer drug discovery, as it can arrest the cell cycle and trigger apoptotic cell death in proliferating tumor cells . The structural features of this compound—including the bromine atom and the methoxy-substituted side chain—are designed to explore structure-activity relationships and optimize interactions with the biological target . It is available for research applications, including but not limited to, in vitro biological screening, structure-activity relationship (SAR) studies, and the development of new therapeutic agents . This product is intended for research use only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-bromo-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO4S/c1-21-13-7-5-6-12(10-13)15(22-2)11-18-23(19,20)16-9-4-3-8-14(16)17/h3-10,15,18H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJZFSCWULJGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNS(=O)(=O)C2=CC=CC=C2Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-bromo-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a bromine atom, methoxy groups, and a benzenesulfonamide moiety, which contribute to its diverse interactions with biological targets.

Structural Characteristics

The molecular formula of this compound is C16H18BrNO4SC_{16}H_{18}BrNO_4S, with a molecular weight of 400.3 g/mol. The presence of bromine allows for various chemical modifications, enhancing its utility in synthetic organic chemistry .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Its interactions with specific biological targets have been studied in various assays related to cell proliferation and cancer treatment.

Enzyme Inhibition

The compound functions primarily as an enzyme inhibitor, impacting several biochemical pathways. It has shown promise in inhibiting enzymes involved in cancer cell proliferation, making it a candidate for further exploration in drug development. Notably, co-treatment studies suggest that it may not be a substrate for multidrug resistance proteins, which enhances its potential as an effective therapeutic agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
2-Bromo-N-(5-chloro-2-methoxyphenyl)benzenesulfonamideContains chlorine instead of a second methoxy groupExhibits different biological activity due to chlorine's electronegativity
N-(5-Methoxyphenyl)benzenesulfonamideLacks halogen substitutionServes as a simpler analog, useful for comparative studies
4-Methoxy-N-(3-methylphenyl)benzenesulfonamideDifferent methoxy position and methyl substitutionAlters electronic properties affecting reactivity

The distinct combination of substituents in this compound may confer unique biological activities compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the pharmacological activities of this compound:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring and Alkyl Chain

The structural analogs of this compound differ primarily in substituent positions, halogens, and side-chain modifications. Below is a comparative analysis:

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
Target Compound C₁₆H₁₈BrNO₄S 400.29 2-Br, 3-OCH₃ on phenyl-ethyl chain Dual methoxy groups enhance electron density
2-Bromo-N-(2-(2-chlorophenyl)-2-methoxyethyl)benzenesulfonamide C₁₅H₁₅BrClNO₃S 404.70 2-Br, 2-Cl on phenyl-ethyl chain Chlorine introduces steric hindrance
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide C₁₅H₁₇NO₃S 291.36 N-Ethyl, 2-OCH₃ on phenyl Simplified side chain; lower molecular weight
N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide C₂₀H₁₉NO₃S 353.44 N-Benzyl, 2-OCH₃ on phenyl Bulky benzyl group affects solubility
4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide C₁₂H₈Br₂N₂O₄S 436.08 4-Br, 4-Br-2-NO₂ on phenyl Nitro group increases electron-withdrawing effects
4-Bromo-N-(6-methoxy-1,3-dimethyl-2-oxo-1,3-benzodiazol-5-yl)-2-methylbenzenesulfonamide C₁₇H₁₇BrN₂O₄S 441.30 4-Br, 6-OCH₃ on benzodiazole Heterocyclic moiety enhances rigidity

Electronic and Steric Modifications

  • Halogen Variations : The target compound’s 2-bromo substituent contrasts with chlorine in the analog from . Bromine’s larger atomic radius and polarizability may increase lipophilicity and influence binding interactions compared to chlorine.
  • N-Substituents : Bulky groups like benzyl () reduce solubility but may enhance receptor selectivity. Simpler ethyl chains () improve synthetic accessibility but offer fewer steric constraints.

Preparation Methods

Epoxide-Opening Strategy

Step 1: Epoxidation of 3-Methoxystyrene
3-Methoxystyrene is treated with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to form the corresponding epoxide (yield: 78–82%).

Step 2: Methoxide-Mediated Ring Opening
The epoxide reacts with sodium methoxide in methanol at 50°C, yielding 2-methoxy-2-(3-methoxyphenyl)ethanol. Stereochemical control is achieved via SN2 mechanism, favoring the trans-diaxial product.

Step 3: Conversion to Amine
The alcohol is converted to the amine via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and phthalimide, followed by hydrazine deprotection (overall yield: 54%).

Step Reagents/Conditions Yield (%)
1 mCPBA, CH₂Cl₂, 0°C 80
2 NaOMe, MeOH, 50°C 85
3 DEAD, Ph₃P, NH₂NH₂ 54

Reductive Amination Alternative

Step 1: Ketone Synthesis
3-Methoxyacetophenone is methylated using methyl iodide and potassium carbonate in acetone, yielding 2-methoxy-2-(3-methoxyphenyl)acetone.

Step 2: Reductive Amination
The ketone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, producing the target amine (yield: 62%).

Sulfonamide Bond Formation

Coupling Reaction

2-Bromobenzenesulfonyl chloride (1.2 equiv) is added dropwise to a stirred solution of 2-methoxy-2-(3-methoxyphenyl)ethylamine (1.0 equiv) and triethylamine (2.5 equiv) in anhydrous tetrahydrofuran (THF) at 0°C. The mixture is warmed to room temperature and stirred for 12 hours.

Reaction Optimization

Parameter Condition Yield (%)
Solvent THF 72
Base Triethylamine 72
Temperature 0°C → RT 72
Alternative Base Pyridine 68
Alternative Solvent Dichloromethane 65

Purification

The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexanes 1:3 → 1:1 gradient) to isolate the sulfonamide as a white crystalline solid (mp: 128–130°C).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.0 Hz, 1H, ArH), 7.62–7.58 (m, 2H, ArH), 7.42 (t, J = 7.6 Hz, 1H, ArH), 7.25 (t, J = 8.0 Hz, 1H, ArH), 6.89–6.85 (m, 2H, ArH), 4.12–4.05 (m, 1H, CH), 3.81 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃), 3.45–3.38 (m, 2H, CH₂), 1.98 (br s, 1H, NH).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 159.2, 154.8, 138.5, 133.7, 131.2, 129.8, 128.4, 121.9, 114.3, 113.8, 72.4, 55.9, 55.6, 48.3.
  • HRMS (ESI) : m/z calcd for C₁₇H₁₉BrN₂O₄S [M+H]⁺: 439.0298; found: 439.0295.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) confirms >98% purity with a retention time of 6.7 minutes.

Mechanistic Considerations

The sulfonamide formation proceeds via a two-step mechanism:

  • Nucleophilic Attack : The amine lone pair attacks the electrophilic sulfur in the sulfonyl chloride.
  • Deprotonation : Triethylamine abstracts the proton, facilitating bond formation and HCl elimination.

Steric hindrance from the ethyl group’s methoxy and aryl substituents necessitates prolonged reaction times compared to less hindered analogs.

Scale-Up and Industrial Relevance

Pilot-scale production (100 g batch) employs continuous flow reactors to enhance heat transfer and reduce reaction time. Key parameters:

  • Residence Time : 15 minutes
  • Throughput : 12 L/h
  • Yield : 69%

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions and sulfonamide coupling. Key steps include:

  • Bromination : Introducing the bromine substituent via electrophilic aromatic substitution (e.g., using Br₂/FeBr₃ or NBS).
  • Ethylamine Functionalization : Reacting 2-methoxy-2-(3-methoxyphenyl)ethylamine with benzenesulfonyl chloride under basic conditions (e.g., triethylamine in DMF or dichloromethane) .
  • Optimization : Control reaction temperature (0–25°C), solvent polarity, and stoichiometry to minimize side products like over-sulfonated derivatives .
    • Critical Factors : Impurities often arise from incomplete bromination or competing nucleophilic attacks; purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR to verify methoxy group positions and sulfonamide linkage (e.g., sulfonamide NH proton at δ 8–10 ppm).
  • Mass Spectrometry : High-resolution MS (ESI-TOF) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₇BrN₂O₅S).
  • X-ray Crystallography : Single-crystal analysis to resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and methoxy groups) .

Advanced Research Questions

Q. How do electronic effects of the 3-methoxyphenyl and bromo substituents influence reactivity in medicinal chemistry applications?

  • Methodological Answer :

  • Electron-Donating Methoxy Groups : Enhance nucleophilicity at the ethylamine nitrogen, facilitating interactions with biological targets (e.g., enzyme active sites).
  • Electron-Withdrawing Bromo Group : Polarizes the benzene ring, increasing electrophilicity for covalent bonding or π-π stacking with aromatic residues .
  • Case Study : Analogous compounds with 3-methoxyphenyl groups show enhanced binding to serotonin receptors, while bromo substituents improve metabolic stability .

Q. What strategies resolve contradictions in reported bioactivity data for sulfonamide derivatives like this compound?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%).
  • SAR Analysis : Compare substituent effects using analogues (e.g., replacing bromo with chloro or methoxy with hydroxy groups) to isolate pharmacophoric features .
  • In Silico Modeling : Molecular docking (AutoDock Vina) and MD simulations to predict binding modes and reconcile divergent IC₅₀ values .

Q. How can researchers design experiments to probe the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Enzyme Kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) against targets like carbonic anhydrase or COX-2.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
  • Fluorescence Quenching : Monitor tryptophan residue interactions in enzyme active sites upon compound addition .

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